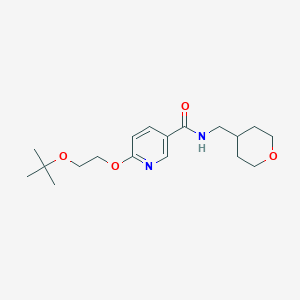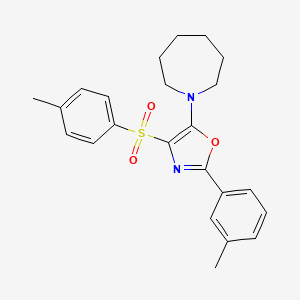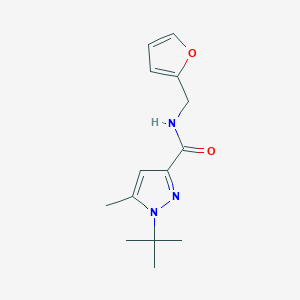![molecular formula C25H17Cl2N5O4 B2800153 2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide CAS No. 1209123-83-0](/img/no-structure.png)
2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C25H17Cl2N5O4 and its molecular weight is 522.34. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound of interest has shown promise in the realm of anticancer research. A study involving various derivatives of this compound revealed one with appreciable cancer cell growth inhibition across multiple cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This highlights its potential as a new anticancer agent, especially when certain aryloxy groups are attached to the pyrimidine ring, demonstrating a notable effect against cancer cells at a concentration of 10 µM (Al-Sanea et al., 2020).
Crystal Structure and Biological Activity
Another study focused on the synthesis and characterization of the compound, including its crystal structure through single-crystal X-ray diffraction. This detailed analysis aids in understanding the compound's molecular geometry and interactions, which are crucial for its biological activities. Furthermore, the research suggested moderate herbicidal and fungicidal activities, pointing towards its utility in agricultural applications as well (Hu Jingqian et al., 2016).
Antitumor Evaluation
Further investigations into derivatives of the compound have shown some level of antitumor activity against specific cell lines, such as the human breast adenocarcinoma cell line MCF7. This indicates the compound's potential for development into antitumor therapies, with certain derivatives exhibiting mild to moderate activity compared to established antitumor drugs like doxorubicin (El-Morsy et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Research into related heterocyclic compounds incorporating the pyrazole moiety has demonstrated antimicrobial activity. Such studies provide insights into the compound's potential for being developed into new antimicrobial agents. Additionally, compounds within this chemical family have shown significant anti-inflammatory activities, suggesting their potential use in treating inflammation-related disorders (Bondock et al., 2008).
Novel Chemical Syntheses and Applications
The compound and its derivatives have been subject to various synthesis methods, exploring their chemical properties and potential applications in medicine and agriculture. This includes novel syntheses pathways that offer insights into their structural and functional diversity, highlighting the broad spectrum of scientific research applications ranging from drug development to agricultural chemicals (Rahmouni et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2,4-dichlorophenoxy)acetic acid, which is then converted to 2-(2,4-dichlorophenoxy)acetamide. The second intermediate is 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2,4-dichlorophenol", "2-bromoacetic acid", "furan-2-carbaldehyde", "4-phenyl-6-oxo-1,2,3,6-tetrahydropyrimidine", "hydrazine hydrate", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichlorophenoxy)acetic acid", "a. Dissolve 2,4-dichlorophenol (1.0 eq) and sodium hydroxide (1.2 eq) in water.", "b. Add 2-bromoacetic acid (1.1 eq) to the solution and stir at room temperature for 24 hours.", "c. Acidify the solution with hydrochloric acid and extract the product with ethyl acetate.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-(2,4-dichlorophenoxy)acetic acid.", "Step 2: Synthesis of 2-(2,4-dichlorophenoxy)acetamide", "a. Dissolve 2-(2,4-dichlorophenoxy)acetic acid (1.0 eq) in N,N-dimethylformamide.", "b. Add hydrazine hydrate (1.2 eq) and heat the mixture at 80°C for 6 hours.", "c. Cool the mixture and add acetic anhydride (1.1 eq) and triethylamine (1.1 eq).", "d. Stir the mixture at room temperature for 24 hours and then evaporate the solvent.", "e. Dissolve the residue in water and extract the product with ethyl acetate.", "f. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-(2,4-dichlorophenoxy)acetamide.", "Step 3: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole", "a. Dissolve furan-2-carbaldehyde (1.0 eq) and 4-phenyl-6-oxo-1,2,3,6-tetrahydropyrimidine (1.1 eq) in ethanol.", "b. Add hydrazine hydrate (1.2 eq) and heat the mixture at reflux for 6 hours.", "c. Cool the mixture and filter the product.", "d. Dissolve the product in ethanol and add 2-(2,4-dichlorophenoxy)acetamide (1.1 eq) and triethylamine (1.1 eq).", "e. Stir the mixture at room temperature for 24 hours and then evaporate the solvent.", "f. Dissolve the residue in water and extract the product with ethyl acetate.", "g. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole.", "Step 4: Coupling of intermediates to form the final product", "a. Dissolve 2-(2,4-dichlorophenoxy)acetamide (1.0 eq) and 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole (1.1 eq) in N,N-dimethylformamide.", "b. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 24 hours.", "c. Evaporate the solvent and purify the product by column chromatography to obtain the final product, 2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide." ] } | |
Número CAS |
1209123-83-0 |
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Fórmula molecular |
C25H17Cl2N5O4 |
Peso molecular |
522.34 |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C25H17Cl2N5O4/c26-16-8-9-20(17(27)11-16)36-14-24(34)29-22-12-19(21-7-4-10-35-21)31-32(22)25-28-18(13-23(33)30-25)15-5-2-1-3-6-15/h1-13H,14H2,(H,29,34)(H,28,30,33) |
Clave InChI |
XDNXPDGKLJUXQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)
![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)




![2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800082.png)
![4-acetyl-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2800083.png)



![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2800089.png)
![3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2800090.png)